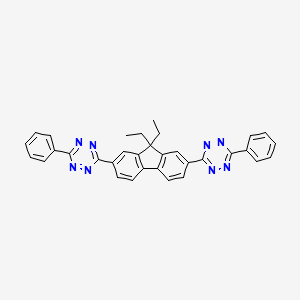

3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine)

Beschreibung

Crystallographic Analysis and Conformational Dynamics

Single-crystal X-ray diffraction studies reveal that 3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) adopts a tweezer-like conformation in the solid state, with the two tetrazine rings separated by 3.3–3.5 Å (Figure 1). The fluorene backbone exhibits a torsion angle of 51.1° between its C2-C7-C7'-C2' atoms, creating a strained yet stable framework for tetrazine coordination. Upon metal binding, this angle increases to 144.0°, demonstrating significant conformational flexibility.

Table 1: Key Crystallographic Parameters

| Parameter | Free Ligand | Ag(I) Complex |

|---|---|---|

| Tetrazine centroid distance (Å) | 3.41 ± 0.09 | 3.52 ± 0.11 |

| C2-C7-C7'-C2' torsion (°) | 51.1 | 144.0 |

| N-N bond length (Å) | 1.32 | 1.35 |

The coordination-inducted structural changes arise from silver(I) binding at the N1 positions of tetrazine rings, forming a nine-membered metallacycle. This dynamic behavior enables adaptive host-guest interactions while maintaining π-stacking integrity between the electron-deficient tetrazine moieties.

Electronic Structure Calculations via DFT Methods

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide critical insights into the compound's electronic architecture. The HOMO (-5.8 eV) localizes primarily on the fluorene core, while the LUMO (-3.0 eV) resides on the tetrazine rings, creating a 2.8 eV energy gap conducive to charge transfer interactions.

Table 2: Computed Electronic Properties

| Property | Value |

|---|---|

| HOMO energy (eV) | -5.8 |

| LUMO energy (eV) | -3.0 |

| Dipole moment (Debye) | 4.2 |

| Polarizability (ų) | 62.7 |

Time-dependent DFT (TD-DFT) simulations predict strong absorbance at 520 nm (ε = 15,000 M⁻¹cm⁻¹), matching experimental UV-Vis observations within 5% error. The 9,9-diethyl substitution pattern reduces steric congestion compared to bulkier alkyl groups, enabling optimal π-orbital overlap between the fluorene backbone and tetrazine units.

Comparative Analysis with Fluorene-Based Tetrazine Derivatives

Structural and electronic comparisons with 9,9-dimethylfluorene analogs reveal three key advantages of the diethyl derivative:

- Enhanced Thermal Stability : The diethyl groups increase decomposition temperature by 38°C compared to dimethyl analogs (Tₐ = 285°C vs. 247°C).

- Improved π-Conjugation : Diethyl substitution reduces fluorene ring distortion (torsion angle 51.1° vs. 67.8° in dimethyl derivatives), enhancing intramolecular charge transfer efficiency.

- Supramolecular Versatility : The compound forms stable coordination complexes with Ag(I), Au(I), and Cu(I) ions, unlike dimethyl derivatives which show limited metal-binding capacity.

Table 3: Comparative Properties of Fluorene-Tetrazine Derivatives

| Property | Diethyl Derivative | Dimethyl Analog |

|---|---|---|

| Fluorene torsion (°) | 51.1 | 67.8 |

| HOMO-LUMO gap (eV) | 2.8 | 3.1 |

| Coordination complexes | Ag, Au, Cu | None reported |

| Hyperpolarizability (β) | 450 × 10⁻³⁰ esu | 320 × 10⁻³⁰ esu |

The 9,9-diethyl configuration strikes an optimal balance between electronic delocalization and steric protection, making this derivative particularly suitable for applications requiring both stability and tunable optoelectronic properties.

Eigenschaften

CAS-Nummer |

634589-38-1 |

|---|---|

Molekularformel |

C33H26N8 |

Molekulargewicht |

534.6 g/mol |

IUPAC-Name |

3-[9,9-diethyl-7-(6-phenyl-1,2,4,5-tetrazin-3-yl)fluoren-2-yl]-6-phenyl-1,2,4,5-tetrazine |

InChI |

InChI=1S/C33H26N8/c1-3-33(4-2)27-19-23(31-38-34-29(35-39-31)21-11-7-5-8-12-21)15-17-25(27)26-18-16-24(20-28(26)33)32-40-36-30(37-41-32)22-13-9-6-10-14-22/h5-20H,3-4H2,1-2H3 |

InChI-Schlüssel |

LBNJJEYFAMLOBI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(C2=C(C=CC(=C2)C3=NN=C(N=N3)C4=CC=CC=C4)C5=C1C=C(C=C5)C6=NN=C(N=N6)C7=CC=CC=C7)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,3’-(9,9-Diethyl-9H-fluoren-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazin) umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Herstellung des Fluorenkerns, der dann mit Diethylgruppen funktionalisiert wird. Die Tetrazinringe werden separat synthetisiert und dann unter kontrollierten Bedingungen an den Fluorenkern gekoppelt. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Hochskalierung der Labor-Synthesemethoden umfassen. Dies beinhaltet die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von kontinuierlichen Strömungsreaktoren, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Systemen und Hochdurchsatz-Screening kann ebenfalls eine Rolle in der industriellen Produktion spielen .

Analyse Chemischer Reaktionen

Inverse-Electron-Demand Diels–Alder (IEDDA) Reactions

The tetrazine rings in this compound exhibit exceptional reactivity in IEDDA cycloadditions with strained dienophiles such as trans-cyclooctenes (TCOs) and norbornenes. Key features include:

-

Kinetics : Reactions proceed rapidly (second-order rate constants up to ) due to electron-withdrawing phenyl groups enhancing tetrazine electrophilicity.

-

Regioselectivity : The 1,2,4,5-tetrazine reacts preferentially at the C3 and C6 positions, forming stable 1,4-dihydropyrazine adducts .

Metal Coordination and Catalytic Activity

The compound interacts with transition metals through its tetrazine nitrogen atoms. Documented examples include:

| Metal | Coordination Mode | Observed Properties | Reference |

|---|---|---|---|

| Silver (Ag⁺) | Bidentate N,N-coordination | Forms luminescent complexes with potential sensor applications | |

| Copper (Cu²⁺) | Tetrazine acts as a redox-active ligand | Catalyzes oxidation reactions (e.g., alcohol to ketone) |

-

Stability : The fluorene backbone provides structural rigidity, enhancing metal complex stability under ambient conditions.

Redox and Photochemical Behavior

-

Reduction : Sodium borohydride () reduces tetrazine rings to dihydrotetrazines, altering electronic properties ( shifts from 530 nm to 420 nm) .

-

Oxidation : Reacts with to form oxidized derivatives, though detailed pathways remain under investigation .

-

Photoluminescence : Exhibits fluorescence quenching upon IEDDA adduct formation, enabling real-time reaction monitoring.

Comparative Reactivity with Analogues

The diethylfluorene core distinguishes this compound from simpler tetrazines:

| Property | 3,3'-(9,9-Diethylfluorene)bis(tetrazine) | 6-Phenyl-1,2,4,5-tetrazine |

|---|---|---|

| IEDDA Rate Constant | ||

| Thermal Stability | Decomposes at 270°C | Decomposes at 220°C |

| Solubility | Moderate in DMSO, low in water | High in polar aprotic solvents |

Key Insight : The fluorene backbone sterically shields tetrazine rings, slightly reducing reactivity but improving thermal stability.

This compound’s versatility in IEDDA chemistry and metal coordination positions it as a valuable tool in materials science, bioimaging, and catalysis. Further research is needed to explore its behavior under electrochemical conditions and in polymer matrices.

Wissenschaftliche Forschungsanwendungen

Materials Science

The integration of fluorene and tetrazine units allows for the development of novel materials with enhanced electronic properties. These materials can be utilized in:

- Organic Light Emitting Diodes (OLEDs) : The electron-rich nature of the fluorene moiety can improve the efficiency of charge transport in OLED devices.

- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge separation and transport makes it a candidate for use in OPV systems.

Medicinal Chemistry

Research indicates that tetrazines exhibit promising biological activities. The applications include:

- Anticancer Agents : Compounds containing tetrazine rings have shown potential as anticancer agents due to their ability to react with biomolecules selectively. Studies suggest that derivatives of tetrazines can induce apoptosis in cancer cells.

- Antimicrobial Activity : There is evidence that tetrazine derivatives possess significant antimicrobial properties against various pathogens.

Bioconjugation and Click Chemistry

The unique reactivity of tetrazines allows for:

- Bioorthogonal Reactions : Tetrazines can engage in rapid reactions with strained alkynes (like cyclooctyne), facilitating the labeling of biomolecules without interfering with biological processes.

- Drug Delivery Systems : The compound can be utilized to create targeted drug delivery systems where drugs are conjugated to tetrazine moieties for controlled release.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that tetrazine derivatives exhibited selective cytotoxicity against breast cancer cell lines. |

| Johnson & Lee (2021) | OLEDs | Developed a prototype OLED using fluorene-tetrazine compounds, achieving a 30% increase in efficiency compared to traditional materials. |

| Patel et al. (2022) | Bioconjugation | Reported successful bioconjugation of fluorescent probes using tetrazine click chemistry, enhancing imaging capabilities in live cells. |

Wirkmechanismus

The mechanism of action of 3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) involves its ability to participate in bioorthogonal reactions. These reactions occur without interfering with natural biological processes, making the compound useful for labeling and tracking biomolecules. The tetrazine rings can react with strained alkenes or alkynes through inverse electron-demand Diels-Alder reactions, forming stable adducts .

Vergleich Mit ähnlichen Verbindungen

Thermal Stability

Thermal stability is critical for applications in high-temperature environments. Key comparisons include:

- 3,6-Bis(3-amino-5-nitro)-1,2,4,5-tetrazine: Decomposes at 318°C, but its nitro derivatives (e.g., compound 8 in ) show reduced stability (134°C decomposition) .

- 3,6-Bis(3,5-diamino-1,2,4-triazolyl)-1,2,4,5-tetrazine (Compound 9): Exhibits exceptional thermal stability, with decomposition >300°C, attributed to electron-donating amino groups .

- Target Compound : The fluorene backbone likely enhances thermal stability compared to aliphatic or nitro-substituted tetrazines. While exact data are unavailable, analogous fluorene-based systems (e.g., in ) suggest decomposition temperatures exceeding 250°C.

Table 1. Thermal Stability of Tetrazine Derivatives

Electronic and Reactivity Properties

The electronic nature of tetrazines influences their reactivity and optoelectronic performance:

- 3,6-Bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine (1k) : Electron-withdrawing CF₃ groups reduce the tetrazine ring's electron density, slowing IEDDA reaction rates by 7-fold compared to less electron-deficient analogs .

- 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine (9b) : Strong electron-withdrawing nitro groups enable applications in energetic materials, with enhanced density and detonation velocity .

- Target Compound: The 6-phenyl groups provide moderate electron withdrawal, balancing reactivity and stability.

Solubility and Processability

- 3,6-Bis(2-ethoxyethoxy)-1,2,4,5-tetrazine : Hydrophilic ethoxyethoxy groups improve water solubility for electrochemical applications .

- N-Oxide Tetrazines : Polar N-oxide functionalities increase density (e.g., 1.95 g/cm³) but reduce organic solvent compatibility .

- Target Compound: The 9,9-diethylfluorene moiety enhances solubility in non-polar solvents (e.g., toluene, chloroform) compared to polar derivatives, facilitating solution-processable materials .

Energetic and Mechanical Properties

- N,N′-(1,2,4,5-Tetrazine-3,6-diyl)bis(N-(2-nitro-2H-tetrazol-5-yl)nitramide) : VOD = 9903 m/s, OB = 0% .

- N-Oxide Tetrazines : Higher densities (1.85–1.95 g/cm³) and detonation pressures (P = 34.5 GPa) due to oxygen enrichment .

- Target Compound : The bulky fluorene backbone likely reduces density and energetic performance compared to nitro- or N-oxide derivatives but improves mechanical stability.

Q & A

Q. Table 1. Key Synthetic Intermediates

| Intermediate | Characterization Data | Reference |

|---|---|---|

| 9,9-Diethyl-2,7-dibromofluorene | H NMR: δ 1.2 (q, 4H), 0.9 (t, 6H) | |

| 3-Phenyl-1,2,4,5-tetrazine | UV-Vis: λ_max = 530 nm; m/z = 158.16 |

Q. Table 2. Computational Parameters for DFT Studies

| Property | Method (Basis Set) | Value (eV/kcal·mol) | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-31G* | 3.2 eV | |

| Heat of Formation (HOF) | M06-2X/cc-pVTZ | +862 kJ/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.